molecular formula C15H17NO2 B067123 (1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine CAS No. 173416-01-8

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

Cat. No. B067123
M. Wt: 243.3 g/mol
InChI Key: OYJDMLZKWITUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furan compounds involves multi-step chemical processes. For instance, the synthesis of deuterium-labelled 2,5-bis(4-amidinophenyl)furan and similar compounds is achieved through a sequence of steps starting from bromobenzene derivatives (Stephens et al., 2001). Another approach involves palladium-catalyzed cascade reactions for the regioselective synthesis of furan derivatives, highlighting the versatility of synthesis methods for compounds containing furan and phenyl groups (He et al., 2018).

Molecular Structure Analysis

The molecular structure of furan derivatives has been extensively studied, including the determination of crystal structures and the analysis of molecular conformations. For example, the crystal structure of certain benzo-furan derivatives has been investigated, revealing details about their molecular geometry and intermolecular interactions (Diana et al., 2019).

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including electrophilic and nucleophilic substitutions, highlighting their reactivity and versatility in organic synthesis. The reactions of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with different reagents have been explored, demonstrating the compound's potential in synthesizing diverse chemical structures (Soliman & El-Sakka, 2017).

Physical Properties Analysis

The physical properties of furan compounds, such as their solubility, melting points, and boiling points, are crucial for their application in various fields. While specific data on "(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine" is not provided, related studies on benzo-furan derivatives offer insights into understanding these properties (Diana et al., 2019).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity towards various chemical reagents and their stability under different conditions, are of significant interest. The synthesis and reactivity of 2-furancarbinol complexes of silicon highlight the chemical versatility and reactivity of furan-containing compounds (Singh et al., 2013).

Scientific Research Applications

  • Biological Pathways of Siderophores

    • Application: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .
    • Methods: This research provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results: The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Synthesis and Properties of Furan Derivatives for Epoxy Resins

    • Application: Furan derivatives are used in the synthesis of epoxy resins .
    • Methods: This research highlights the recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .
    • Results: The resulting resins are composed of seven main parts, based on the synthesis of glycidyl derivatives containing one or two or four furan nuclei bearing or not a spacer between the furan ring and the function .
  • Furan Derivatives in Sustainable Chemistry
    • Application: Furan derivatives are being explored for their potential in sustainable chemistry .
    • Methods: This research focuses on the synthesis of furan derivatives from natural cellulose and hemicellulose feedstocks . The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .
    • Results: The resulting products are able to replace phthalic moieties in polyethylene terephthalate .
  • Furan Derivatives in Epoxy Resins
    • Application: Furan derivatives are used in the synthesis of epoxy resins .
    • Methods: This research highlights the recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins, mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .
    • Results: The resulting resins are composed of seven main parts, based on the synthesis of glycidyl derivatives containing one or two or four furan nuclei bearing or not a spacer between the furan ring and the function .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

N-[1-(furan-2-yl)but-3-enyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-5-14(15-6-4-11-18-15)16-12-7-9-13(17-2)10-8-12/h3-4,6-11,14,16H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJDMLZKWITUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC=C)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389855
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Furan-2-yl-but-3-enyl)-(4-methoxy-phenyl)-amine

CAS RN

173416-01-8
Record name N-[1-(Furan-2-yl)but-3-en-1-yl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.